(S)-3-Methyl-1-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1-(methylsulfonyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group and a methylsulfonyl group attached to the piperazine ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-(methylsulfonyl)piperazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperazine ring.
Methylation: The piperazine ring is methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The methylated piperazine is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(S)-3-Methyl-1-(methylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl)-1,3-dioxalan-2yl)piperazine: Known for its potential as an anti-Alzheimer agent.
Benzothiazole derivatives: Studied for their antidepressant activity.
Uniqueness
(S)-3-Methyl-1-(methylsulfonyl)piperazine is unique due to its specific chiral configuration and the presence of both methyl and methylsulfonyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H14N2O2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(3S)-3-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C6H14N2O2S/c1-6-5-8(4-3-7-6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
AHXSBNBPHMFXGQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.